N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1235441-61-8
VCID: VC2815266
InChI: InChI=1S/C10H22N4O3S.2ClH/c15-18(16,14-7-9-17-10-8-14)12-3-6-13-4-1-11-2-5-13;;/h11-12H,1-10H2;2*1H
SMILES: C1CN(CCN1)CCNS(=O)(=O)N2CCOCC2.Cl.Cl
Molecular Formula: C10H24Cl2N4O3S
Molecular Weight: 351.3 g/mol

N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride

CAS No.: 1235441-61-8

Cat. No.: VC2815266

Molecular Formula: C10H24Cl2N4O3S

Molecular Weight: 351.3 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride - 1235441-61-8

Specification

CAS No. 1235441-61-8
Molecular Formula C10H24Cl2N4O3S
Molecular Weight 351.3 g/mol
IUPAC Name N-(2-piperazin-1-ylethyl)morpholine-4-sulfonamide;dihydrochloride
Standard InChI InChI=1S/C10H22N4O3S.2ClH/c15-18(16,14-7-9-17-10-8-14)12-3-6-13-4-1-11-2-5-13;;/h11-12H,1-10H2;2*1H
Standard InChI Key QYEASVUFPPQIFR-UHFFFAOYSA-N
SMILES C1CN(CCN1)CCNS(=O)(=O)N2CCOCC2.Cl.Cl
Canonical SMILES C1CN(CCN1)CCNS(=O)(=O)N2CCOCC2.Cl.Cl

Introduction

Chemical Structure and Properties

Molecular Identity

N-[2-(Piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride is identified by the CAS registry number 1235441-61-8, which serves as its unique international identifier in chemical databases and literature. The compound possesses a molecular formula of C₁₀H₂₄Cl₂N₄O₃S, indicating its complex nitrogen-rich structure containing morpholine and piperazine rings connected through a sulfonamide linkage. The compound exists as a dihydrochloride salt, which significantly influences its physicochemical properties, particularly its solubility and stability profiles in various media.

Structural Characteristics

The core structure consists of a morpholine ring connected to a piperazine moiety via a sulfonamide bridge and an ethyl linker. The piperazine ring, being a six-membered heterocycle containing two nitrogen atoms at opposing positions, contributes to the molecule's ability to participate in hydrogen bonding and acid-base interactions . The morpholine component, a six-membered heterocycle containing both oxygen and nitrogen atoms, further enhances the compound's ability to interact with biological targets through multiple binding modes .

Physical and Chemical Properties

The compound presents as a white to off-white solid with a molecular weight of approximately 351.3 g/mol. As a dihydrochloride salt, it demonstrates enhanced water solubility compared to its free base form, making it particularly suitable for biological testing and pharmaceutical formulation development . The presence of both basic nitrogen centers in the piperazine ring and the morpholine oxygen provides multiple sites for hydrogen bonding and molecular recognition events.

Table 1: Key Physical and Chemical Properties of N-[2-(Piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride

PropertyValue
Molecular FormulaC₁₀H₂₄Cl₂N₄O₃S
Molecular Weight351.3 g/mol
Physical AppearanceWhite to off-white solid
CAS Number1235441-61-8
IUPAC NameN-(2-piperazin-1-ylethyl)morpholine-4-sulfonamide;dihydrochloride
Standard InChIInChI=1S/C10H22N4O3S.2ClH/c15-18(16,14-7-9-17-10-8-14)12-3-6-13-4-1-11-2-5-13;;/h11-12H,1-10H2;2*1H
Standard InChIKeyQYEASVUFPPQIFR-UHFFFAOYSA-N
SMILESC1CN(CCN1)CCNS(=O)(=O)N2CCOCC2.Cl.Cl

Synthesis and Manufacturing

Industrial Production Considerations

For industrial-scale production, several factors must be considered to optimize yield, purity, and cost-effectiveness. These include careful selection of reaction conditions such as temperature, pressure, solvent systems, and catalysts. Continuous flow processes may offer advantages over traditional batch methods for large-scale synthesis, potentially improving reaction efficiency and product consistency. Purification techniques such as recrystallization and chromatography are crucial for achieving the high purity levels required for research applications.

Quality Control Parameters

Quality control for N-[2-(Piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride typically includes various analytical methods to ensure identity, purity, and consistency. Standard techniques include nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), mass spectrometry, and elemental analysis. For research-grade material, purity specifications typically require a minimum of 95% purity .

Biological Activities and Applications

Enzyme Inhibition Properties

N-[2-(Piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride has shown potential as an enzyme inhibitor in preliminary research. The compound demonstrates inhibitory activity against carbonic anhydrase and acetylcholinesterase, enzymes that play crucial roles in various physiological processes. These inhibitory properties make it a candidate for further investigation in therapeutic areas where modulation of these enzymatic pathways could offer clinical benefit.

Research Applications

The compound finds widespread application in scientific research, particularly in medicinal chemistry and pharmacology. It serves as a valuable tool for structure-activity relationship studies, helping researchers understand how structural modifications affect biological activity. Additionally, it can function as a building block or intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Structural Features Contributing to Bioactivity

The bioactivity of N-[2-(Piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride is likely influenced by several structural features:

  • The sulfonamide group, known for its importance in compounds with antibacterial properties

  • The piperazine ring, which can enhance pharmacological activity and improve solubility profiles

  • The morpholine ring, which contributes to favorable pharmacokinetic properties

  • The dihydrochloride salt form, which influences stability and bioavailability

The compound's structural similarity to known bioactive molecules containing piperazine and morpholine moieties suggests potential application in similar therapeutic areas, though specific clinical applications remain to be established through further research.

Structure-Activity Relationships

Pharmacophore Elements

The compound contains several key pharmacophore elements that contribute to its potential biological activities. The piperazine ring, with its two nitrogen atoms in a six-membered heterocycle, is a common structural feature in many central nervous system-active compounds and can serve as a hydrogen bond acceptor in drug-receptor interactions . The morpholine ring, another important pharmacophore, contains both oxygen and nitrogen atoms that can participate in multiple binding interactions with biological targets .

Comparison with Related Compounds

Structurally related compounds such as simple morpholine-4-sulfonamide (C₄H₁₀N₂O₃S) and 4-(piperazine-1-sulfonyl)-morpholine (C₈H₁₇N₃O₃S) have been documented in chemical databases and research literature . These simpler analogs provide valuable comparison points for understanding how the additional ethyl linker and dihydrochloride salt formation in N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride influence physicochemical properties and biological activities.

Table 2: Comparison of N-[2-(Piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Differences
N-[2-(Piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochlorideC₁₀H₂₄Cl₂N₄O₃S351.3 g/molContains ethyl linker between piperazine and sulfonamide; exists as dihydrochloride salt
Morpholine-4-sulfonamideC₄H₁₀N₂O₃S~150 g/molSimpler structure lacking piperazine component and ethyl linker
4-(Piperazine-1-sulfonyl)-morpholineC₈H₁₇N₃O₃S235.31 g/molDirect connection between piperazine and sulfonyl group without ethyl linker; free base form

Current Research and Future Perspectives

Research Trends

Current research involving nitrogen-containing heterocyclic compounds similar to N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride demonstrates growing interest in developing new pharmaceutical agents with improved efficacy and reduced toxicity profiles . Compounds containing piperazine and morpholine moieties have shown potential in diverse therapeutic areas, including treatments for central nervous system disorders, antimicrobial applications, and antineoplastic therapies .

Challenges and Opportunities

While N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride shows promise as a research tool and potential lead compound, several challenges and opportunities exist:

  • Limited published data on specific biological activities necessitates more comprehensive screening

  • Structure-activity relationship studies could lead to more potent or selective analogs

  • Computational modeling and structure-based design approaches might accelerate discovery of optimized derivatives

  • Exploration of alternative salt forms or formulations could improve physicochemical properties

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